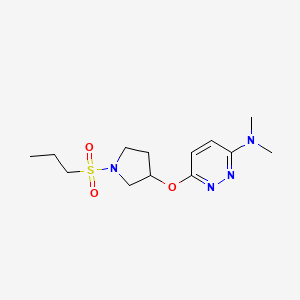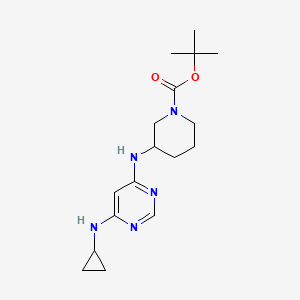
tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate: is a chemical compound with potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound features a complex structure that includes a tert-butyl group, a cyclopropylamino group, and a piperidine ring, making it a versatile intermediate for various chemical reactions and syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrimidin-4-yl core. One common synthetic route includes the following steps:
Formation of the Pyrimidin-4-yl Core: : This can be achieved through a condensation reaction between an appropriate β-dicarbonyl compound and guanidine.
Introduction of the Cyclopropylamino Group: : The cyclopropylamino group can be introduced via nucleophilic substitution, where cyclopropylamine reacts with the pyrimidin-4-yl core.
Attachment of the Piperidine Ring: : The piperidine ring is then attached through a reductive amination reaction involving the pyrimidin-4-yl core and piperidine.
Protection of the Piperidine Nitrogen: : The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed on the piperidine ring to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: : Reduction reactions can be used to convert functional groups within the compound, such as converting nitro groups to amino groups.
Substitution: : Nucleophilic substitution reactions can be used to replace functional groups on the pyrimidin-yl core or the piperidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines, alcohols, and halides can be used, often with the aid of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or carbonylated piperidine derivatives, amino-substituted pyrimidin-yl cores, and halogenated derivatives.
Scientific Research Applications
Tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate: has several applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: : The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The cyclopropylamino group and the piperidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact mechanism of action would depend on the specific application and the biological system .
Comparison with Similar Compounds
Tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)amino)piperidine-1-carboxylate: can be compared with other similar compounds, such as:
Tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate: : This compound lacks the pyrimidin-4-yl group, making it less complex and potentially less reactive.
Tert-Butyl 3-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate: : This compound has an oxygen atom instead of an amino group, leading to different reactivity and biological activity.
Tert-Butyl N-[3-(cyclopropylamino)-4,4,4-trifluorobutyl]carbamate: : This compound features a trifluorobutyl group, which can affect its physical and chemical properties.
These comparisons highlight the uniqueness of This compound
Properties
IUPAC Name |
tert-butyl 3-[[6-(cyclopropylamino)pyrimidin-4-yl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-17(2,3)24-16(23)22-8-4-5-13(10-22)21-15-9-14(18-11-19-15)20-12-6-7-12/h9,11-13H,4-8,10H2,1-3H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTJEWWHCHFYMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=NC(=C2)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
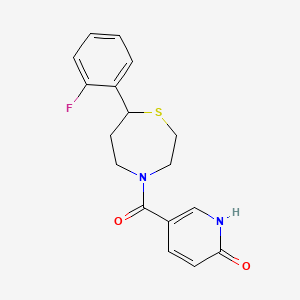
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide](/img/structure/B2984344.png)
![3-bromo-4-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B2984345.png)
![N-butyl-1-(2,5-dimethylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2984346.png)
![2-(4-methoxyphenyl)-3-(propylthio)-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2984349.png)
![4-(Oxan-4-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B2984350.png)
![N-[2-[6-(Azetidin-1-yl)pyridin-3-yl]ethyl]but-2-ynamide](/img/structure/B2984351.png)
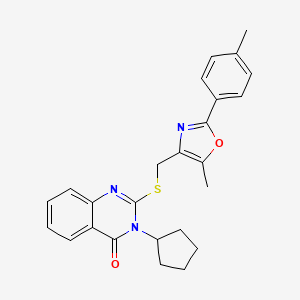
![ethyl 4-[(6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2984354.png)
![1-[(5-Ethoxy-2-phenyl-1-benzofuran-3-yl)carbonyl]-4-methylpiperazine](/img/structure/B2984357.png)

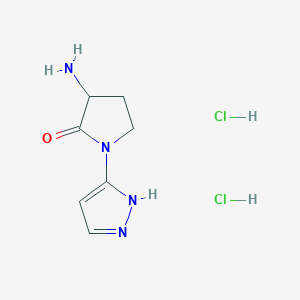
![6-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2984363.png)
